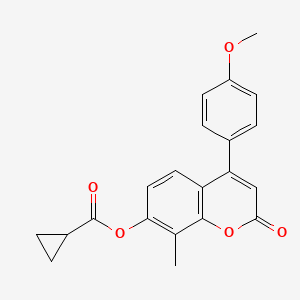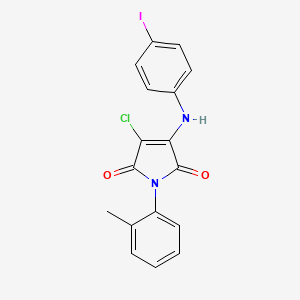
3-Chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione
Descripción general
Descripción
3-Chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with the preparation of 1-(2-methylphenyl)pyrrole-2,5-dione.
Chlorination: Introduction of the chloro group at the 3-position of the pyrrole ring using a chlorinating agent such as thionyl chloride.
Iodination: The 4-iodoanilino group can be introduced through a coupling reaction between 4-iodoaniline and the chlorinated pyrrole derivative under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the iodo group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro and iodo groups make the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could result in various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(4-bromoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione
- 3-Chloro-4-(4-fluoroanilino)-1-(2-methylphenyl)pyrrole-2,5-dione
- 3-Chloro-4-(4-methoxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione
Uniqueness
The uniqueness of 3-Chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione lies in the presence of the iodo group, which can participate in specific reactions not possible with other halogens. This makes it a valuable compound for certain synthetic applications and biological studies.
Propiedades
IUPAC Name |
3-chloro-4-(4-iodoanilino)-1-(2-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2/c1-10-4-2-3-5-13(10)21-16(22)14(18)15(17(21)23)20-12-8-6-11(19)7-9-12/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHKQUJJLINJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


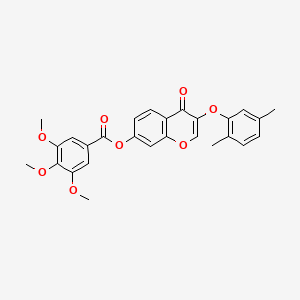
![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide](/img/structure/B3475020.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3475028.png)
![Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B3475034.png)
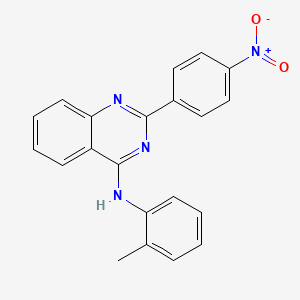
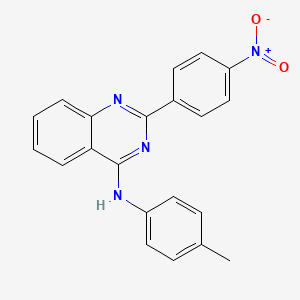

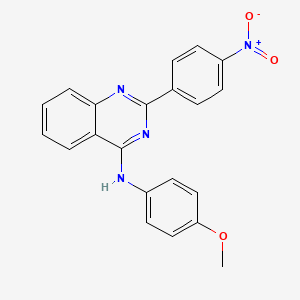

![4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide](/img/structure/B3475078.png)
![3-chloro-4-[(4-iodophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B3475084.png)
![3-[(3-Phenoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3475100.png)
![4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B3475103.png)
